![molecular formula C16H20N2O3S B2753635 (2-Morpholin-4-ylethyl)(2-naphthylsulfonyl)amine CAS No. 321714-13-0](/img/structure/B2753635.png)
(2-Morpholin-4-ylethyl)(2-naphthylsulfonyl)amine
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Overview
Description
(2-Morpholin-4-ylethyl)(2-naphthylsulfonyl)amine, also known as MNSA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide-based compound that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Reaction and Derivative Formation
- The reaction of sodium 1, 2-naphthoquinone-4-sulfonate with aliphatic amines, including morpholine, yields colored 4-substituted 1, 2-naphthoquinones. This process is significant for the photometric determination of morpholine and other amines, suggesting applications in analytical chemistry and dye production (Asahi, Tanaka, & Shinozaki, 1984).
Analytical Chemistry Applications
- A high-performance liquid chromatography method has been developed for determining trace heterocyclic amines in water as their 1, 2-naphthoquinone derivatives, highlighting the compound's utility in environmental monitoring and water quality assessment (Koga & Akiyama, 1985).
Bioimaging and Fluorescence Probing
- The morpholine group has been used as a targeting unit for lysosomes, with a novel turn-off fluorescence probe developed for the highly selective imaging of peroxynitrite in living cells. This application is crucial for understanding cellular functions and pathological effects at the subcellular level (Qian et al., 2019).
Material Science and Polymer Chemistry
- Morpholine derivatives have been incorporated into the synthesis of biodegradable polyesteramides with pendant functional groups, showcasing the potential for creating advanced materials with specific biological or chemical functionality (Veld, Dijkstra, & Feijen, 1992).
Antimicrobial and Antibacterial Studies
- The antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against multi-resistant strains of bacteria suggests its potential use in addressing antibiotic resistance, an escalating global health concern (Oliveira et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Morpholine derivatives have been found to have a wide variety of pharmacological activities .
Mode of Action
It’s worth noting that certain morpholine derivatives have been found to inhibit pathways such as the 5-lipoxygenase and cyclooxygenase pathways, which lead to fever and inflammation .
Biochemical Pathways
As mentioned earlier, certain morpholine derivatives have been found to inhibit the 5-lipoxygenase and cyclooxygenase pathways .
Result of Action
The inhibition of certain biochemical pathways by morpholine derivatives can lead to a reduction in fever and inflammation .
properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c19-22(20,17-7-8-18-9-11-21-12-10-18)16-6-5-14-3-1-2-4-15(14)13-16/h1-6,13,17H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIZHMLHHTVIAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85268205 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2-Morpholin-4-ylethyl)(2-naphthylsulfonyl)amine |
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